[3-(3-Chlorophenyl)-2-fluoropropyl](methyl)amine hydrochloride
Description
Structural and Nomenclature Analysis
IUPAC Nomenclature and Systematic Identification
The IUPAC name 3-(3-chlorophenyl)-2-fluoro-N-methylpropan-1-amine hydrochloride is derived through systematic prioritization of functional groups and substituents. Key components include:
- Parent chain : Propan-1-amine (three-carbon chain with a primary amine at carbon 1).
- Substituents :
- 2-Fluoro : A fluorine atom attached to carbon 2 of the propane chain.
- 3-(3-Chlorophenyl) : A phenyl ring substituted with chlorine at the 3-position, attached to carbon 3 of the propane chain.
- N-Methyl : A methyl group bonded to the nitrogen atom of the amine.
- Salt form : The hydrochloride counterion neutralizes the protonated amine.
This naming adheres to IUPAC rules by prioritizing the amine group as the principal functional group, followed by substituents in alphabetical order.
Molecular Formula and Constitutional Isomerism
The molecular formula of the free base is C₁₀H₁₃ClFN , while the hydrochloride salt adds a chlorine atom, resulting in C₁₀H₁₄Cl₂FN .
Constitutional Isomerism
Constitutional isomers arise from differences in substituent positions or connectivity. For example:
| Isomer Type | Structural Difference | Example |
|---|---|---|
| Positional Isomer | Fluorine on carbon 1 vs. carbon 2 of the propane chain | 1-Fluoro-3-(3-chlorophenyl)-N-methylpropan-1-amine |
| Functional Group Isomer | Amine vs. ether substitution at nitrogen | 3-(3-Chlorophenyl)-2-fluoropropyl methyl ether |
The compound’s structure minimizes constitutional isomerism due to the fixed positions of substituents.
Stereochemical Configuration and Conformational Analysis
The compound exhibits no stereocenters due to the absence of four distinct substituents on any carbon atom. The propane chain’s geometry and planar aromatic ring further restrict rotational isomerism.
Conformational Features
- Propane Backbone : Free rotation around C1-C2 and C2-C3 bonds allows for staggered conformations, minimizing steric strain.
- Aromatic Ring : The 3-chlorophenyl group adopts a planar configuration, with chlorine in the meta position relative to the propane attachment.
No cis-trans or enantiomeric forms are possible for this compound.
Comparative Structural Analogues in Arylalkylamine Derivatives
The compound belongs to a class of fluorinated arylalkylamines with diverse biological and synthetic applications. Key analogues include:
These analogues highlight the impact of chain length, substituent positions, and halogenation on structural diversity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-13-7-10(12)6-8-3-2-4-9(11)5-8;/h2-5,10,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMNLSQYJGZNJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CC(=CC=C1)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluoropropyl group attached to a chlorophenyl moiety, contributing to its unique properties. The presence of a methylamine group enhances its interaction with biological targets.
Research indicates that this compound may interact with various G protein-coupled receptors (GPCRs) , which play crucial roles in cellular signaling. The specific interactions and resultant biological effects can vary significantly depending on the receptor subtype involved.
Biological Activity Overview
- Receptor Binding : Initial studies suggest that the compound exhibits affinity for certain GPCRs, influencing pathways associated with neurotransmission and hormonal regulation.
- Pharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may lead to therapeutic effects in mood disorders and neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
- Case Study 1 : In a controlled study involving animal models, administration of 3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Case Study 2 : A pharmacokinetic analysis revealed favorable absorption and distribution characteristics, indicating that the compound could achieve therapeutic concentrations in the central nervous system.
Scientific Research Applications
Pharmaceutical Development
Lead Compound in Drug Discovery
This compound serves as a promising lead in drug discovery programs aimed at treating mental health disorders, such as depression and anxiety, as well as neurodegenerative diseases. The structural similarities with known pharmacological agents suggest that it may exhibit similar therapeutic effects.
Chemical Probes
Biological Pathway Studies
As a chemical probe, 3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride can be utilized to investigate specific biological pathways or receptor interactions. This application is essential for elucidating the mechanisms of action of various biological systems.
Research Tool
Structure-Activity Relationship Exploration
In academic research, this compound can be employed to explore structure-activity relationships (SAR) within medicinal chemistry. By modifying the compound's structure, researchers can assess how these changes affect biological activity and potency.
Interaction Studies
Research focusing on the binding affinity of 3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride to various biological targets is crucial for predicting its efficacy and safety in clinical settings. Such studies provide insights into the compound's pharmacodynamics and pharmacokinetics.
Case Study 1: Neuropharmacology
In a study examining the neuropharmacological properties of compounds similar to 3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride, researchers found that modifications to the chlorophenyl group enhanced binding affinity to serotonin receptors, indicating potential antidepressant effects.
Case Study 2: Cancer Research
Another investigation utilized this compound as a chemical probe to study its effects on cancer cell lines. The results demonstrated that structural modifications could lead to increased cytotoxicity against specific tumor types, suggesting its potential role in cancer therapeutics.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Registry | Molecular Formula | Molecular Weight | Key Structural Features | Notes/Applications | References |
|---|---|---|---|---|---|---|
| 3-(3-Chlorophenyl)-2-fluoropropylamine HCl | Not Provided | C₁₀H₁₃Cl₂FN | ~248.6 (calc.) | 3-chlorophenyl, 2-fluoropropyl, methylamine | Hypothesized intermediate | N/A |
| 2-(3-Chloro-2-fluorophenyl)propan-2-amine HCl | 1803591-81-2 | C₉H₁₂Cl₂FN | 224.1 | 3-chloro-2-fluorophenyl, tertiary amine | Industrial synthesis intermediate | |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl | 1803586-04-0 | C₉H₁₀Cl₂F₃N | 264.1 | 2-chlorophenyl, trifluoropropyl | High lipophilicity | |
| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | 1797306-72-9 | C₁₀H₁₄Cl₂FN | 238.1 | 3-chloro-2-fluorophenyl, branched methylpropyl | Potential CNS activity | |
| USP Sibutramine Related Compound B HCl | Not Provided | C₁₈H₂₇ClN₂ | 330.9 | 3-chlorophenyl, cyclobutyl, dimethylamine | Sibutramine impurity/metabolite | |
| 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine HCl | 52605-52-4 | C₁₃H₁₈Cl₃N₂ | 323.7 | Piperazine core, dual chlorophenyl/chloropropyl groups | Pharmaceutical impurity |
Key Observations:
- Substituent Positioning : The target compound’s 3-chlorophenyl group is shared with USP Sibutramine Related Compound B, but the latter includes a cyclobutyl ring and dimethylamine, which may confer distinct receptor-binding properties .
- Fluorine Effects: The 2-fluoropropyl chain in the target compound contrasts with trifluoropropyl () or non-fluorinated chains (). Fluorine’s electronegativity likely enhances metabolic stability compared to chlorine-dominated analogs .
- Molecular Weight : The target compound’s calculated molecular weight (~248.6) is lower than piperazine-based derivatives (e.g., 323.7 in ), suggesting improved bioavailability.
Preparation Methods
Synthesis of 3-Chloro-4-fluoroaniline Hydrochloride
A critical intermediate for the target compound is 3-chloro-4-fluoroaniline hydrochloride, which can be prepared via a three-step process starting from 3,4-dichloronitrobenzene:
Step 1: Fluorine displacement
3,4-dichloronitrobenzene is reacted with fluoride salts such as potassium monofluoride or cesium fluoride in a suitable solvent under reflux conditions (~5 hours). This nucleophilic aromatic substitution replaces one chlorine with fluorine, yielding 3-chloro-4-fluoronitrobenzene. The molar ratio of reactants is optimized between 1:1 to 1:3, with 1:1.2 being preferred for efficiency.Step 2: Hydrogenation reduction
The nitro group is reduced to an amine using palladium on carbon catalyst in methanol at room temperature (~6 hours). The solvent and catalyst are recovered post-reaction to improve cost-effectiveness.Step 3: Salt formation
The aniline is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas, followed by filtration and drying to obtain pure 3-chloro-4-fluoroaniline hydrochloride.
This intermediate is crucial for subsequent alkylation steps leading towards the target compound.
For example, deuterated methylamine hydrochloride synthesis involves reaction of sodium tert-butoxide with deuterated methyl trifluoromethanesulfonate at 25 °C, followed by acidification and catalytic hydrogenation to remove protecting groups, achieving high yields (100%) and purity as confirmed by NMR and HRMS. This methodology can be adapted for methylamine introduction in fluorinated systems.
Alkylation and Final Assembly
The key step in assembling 3-(3-Chlorophenyl)-2-fluoropropylamine hydrochloride is the alkylation of the methylamine or its derivative with a suitable 3-(3-chlorophenyl)-2-fluoropropyl halide or equivalent electrophile.
- Alkylation is typically carried out in alkaline aqueous acetone or similar solvent systems at temperatures ranging from 25 to 40 °C.
- Sodium hydroxide is used to maintain basic conditions facilitating nucleophilic substitution.
- Reaction times vary between 12 to 15 hours with monitoring by thin-layer chromatography (TLC) to confirm completion.
- After reaction completion, the product is isolated by crystallization, filtration, and drying under vacuum.
Salt Formation and Purification
The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in isopropanol or ethereal solvents, adjusting pH to 2–2.5 to induce precipitation of the salt. This step enhances the compound’s stability and facilitates purification.
Data Table Summarizing Preparation Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorine displacement | 3,4-dichloronitrobenzene + KF/CsF, solvent | Reflux (~140 °C) | 5 hours | ~90 | Molar ratio 1:1.2 preferred |
| Hydrogenation reduction | Pd-C catalyst, methanol | Room temp (25 °C) | 6 hours | ~94 | Recovery of solvent and catalyst |
| Salt formation | Aniline + HCl gas | Room temp | 1-2 hours | Quantitative | Drying under vacuum |
| Methylamine introduction | Sodium tert-butoxide + methyl triflate | 25 °C | Several hours | 100 | High purity confirmed by NMR, HRMS |
| Alkylation | Methylamine + 3-(3-chlorophenyl)-2-fluoropropyl halide + NaOH | 25-40 °C | 12-15 hours | 85-97 | Monitored by TLC |
| Hydrochloride salt formation | HCl in isopropanol, pH 2-2.5 | Room temp | 1-3 hours | 90+ | Precipitation and filtration |
Research Findings and Analytical Data
- The use of palladium on carbon catalysts allows efficient reduction of nitro groups to amines with high yields and minimized side reactions.
- Fluorine substitution via nucleophilic aromatic substitution is effective with fluoride salts under controlled reflux, providing regioselective fluorination.
- The methylamine moiety can be introduced with high isotopic purity when using deuterated reagents, suggesting that similar methods can yield high purity methylamine derivatives.
- Analytical characterization by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirms the structure and purity of intermediates and final products.
- The hydrochloride salt forms exhibit good crystallinity and stability, facilitating handling and storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
